Benzo[a]pyrene-7,8-oxide
Overview
Description
Benzo[a]pyrene-7,8-oxide is a metabolite of Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH). BaP is harmful because it forms carcinogenic and mutagenic metabolites, such as Benzo[a]pyrene-7,8-oxide, which intercalate into DNA, interfering with transcription .
Synthesis Analysis
Optically pure samples of (+)- and (–)-benzo [a]pyrene 7,8-oxide have been synthesized from the separated diastereoisomers of trans -8-bromo-7-menthyloxyacetoxy-7,8,9,10-tetrahydrobenzo [a]pyrene .Molecular Structure Analysis
Benzo[a]pyrene-7,8-oxide has a molecular formula of C20H12O . The structure of the epoxide ring, the core of the reactivity, bears different properties at the level of wavefunction for each isomer .Chemical Reactions Analysis
Benzo[a]pyrene-7,8-oxide undergoes various chemical reactions. For instance, it is metabolized by microsomal epoxide hydrolase at a rate 3- to 4-fold greater than the (+)-enantiomer . It also induces oxidative stress through the production of reactive oxygen species (ROS), disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants .Physical And Chemical Properties Analysis
Benzo[a]pyrene-7,8-oxide is a member of pyrenes with a molecular weight of 268.3 g/mol .Scientific Research Applications
Metabolism and Tumorigenicity : The enantiomers of Benzo[a]pyrene-7,8-oxide undergo specific metabolic transformations, revealing important insights into the mechanisms of carcinogenicity. The compound is metabolized by rat hepatic epoxide hydrolase, with different rates for each enantiomer. Tumorigenicity studies indicate significant carcinogenic potential, with enantiomeric synergism observed in mouse skin and newborn mice models (Levin et al., 1980).
Carcinogenicity in Mice : Benzo[a]pyrene-7,8-oxide has been found to be highly carcinogenic when applied topically to mice, highlighting its role as a dangerous environmental carcinogen (Levin et al., 1976).
Mutagenesis and Malignant Transformation : Studies on mammalian cells induced by vicinal diol-epoxides derived from Benzo[a]pyrene reveal that certain isomers of Benzo[a]pyrene-7,8-oxide induce mutations and malignant transformations, providing insight into the molecular mechanisms of carcinogenesis (Marquardt et al., 1977).
Mutagenic and Cytotoxic Activity : The compound has been tested for its mutagenic and cytotoxic activity in bacteria and mammalian cells, offering critical data on its biological impact and potential health risks (Wood et al., 1975).
Formation of DNA and RNA Adducts : Benzo[a]pyrene-7,8-oxide has been implicated in the formation of adducts with DNA and RNA in human and bovine bronchial explants, shedding light on its interaction with genetic material and potential mutagenic effects (Jeffrey et al., 1977).
Lack of Carcinogenicity of Hydroxybenzo[a]pyrene : Interestingly, certain hydroxy derivatives of Benzo[a]pyrene, which could be potential metabolic products of Benzo[a]pyrene-7,8-oxide, were found not to be carcinogenic to mouse skin, suggesting a specific carcinogenic pathway for the oxide form (Kapitulnik et al., 1976).
Safety And Hazards
Future Directions
Research on Benzo[a]pyrene-7,8-oxide is ongoing, with studies investigating its oxidative properties, protective activities of selected chemicals against its activity, and its potential role in neurotoxicity . Future research could focus on the role of Benzo[a]pyrene-7,8-oxide in inducing ferroptosis in neuroblastoma cells through redox imbalance .
properties
IUPAC Name |
6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),3,9,11,13(21),14,16,18-nonaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c1-2-11-4-5-13-10-16-14(8-9-17-20(16)21-17)15-7-6-12(3-1)18(11)19(13)15/h1-10,17,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLMQFHYRYHKTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957806 | |
Record name | 6b,7a-Dihydrobenzo[1,12]tetrapheno[8,9-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[a]pyrene-7,8-oxide | |
CAS RN |
36504-65-1 | |
Record name | 6b,7a-Dihydrobenzo[10,11]chryseno[1,2-b]oxirene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36504-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)pyrene 7,8-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6b,7a-Dihydrobenzo[1,12]tetrapheno[8,9-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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